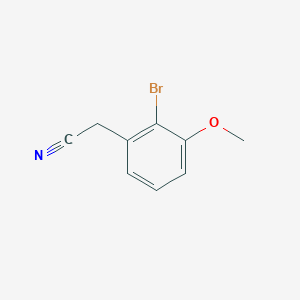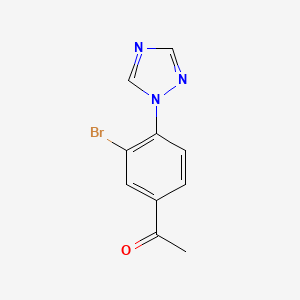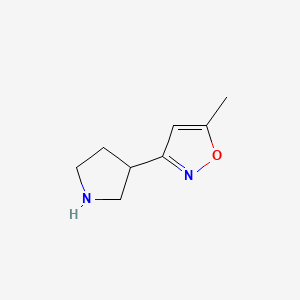
5-(6-chloropyridin-3-yl)-1H-indazoledihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-chloropyridin-3-yl)-1H-indazoledihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chloropyridine moiety attached to an indazole core, which contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-chloropyridin-3-yl)-1H-indazoledihydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
5-(6-chloropyridin-3-yl)-1H-indazoledihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
5-(6-chloropyridin-3-yl)-1H-indazoledihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-(6-chloropyridin-3-yl)-1H-indazoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects in disease treatment .
Comparación Con Compuestos Similares
Similar Compounds
2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: Another compound with a chloropyridine moiety, used in optoelectronic applications.
Thiacloprid: A neonicotinoid insecticide with a similar chloropyridine structure, used in agriculture.
Uniqueness
5-(6-chloropyridin-3-yl)-1H-indazoledihydrochloride is unique due to its indazole core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C12H10Cl3N3 |
|---|---|
Peso molecular |
302.6 g/mol |
Nombre IUPAC |
5-(6-chloropyridin-3-yl)-1H-indazole;dihydrochloride |
InChI |
InChI=1S/C12H8ClN3.2ClH/c13-12-4-2-9(6-14-12)8-1-3-11-10(5-8)7-15-16-11;;/h1-7H,(H,15,16);2*1H |
Clave InChI |
KNQBKFNYUPIRNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=CN=C(C=C3)Cl)C=NN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine](/img/structure/B13555285.png)

![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}quinazolin-4-amine](/img/structure/B13555292.png)

![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13555303.png)



![2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride](/img/structure/B13555338.png)



![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)

